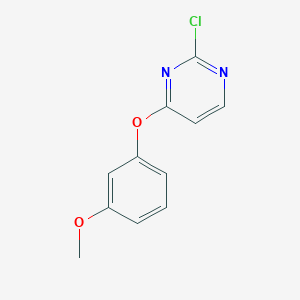

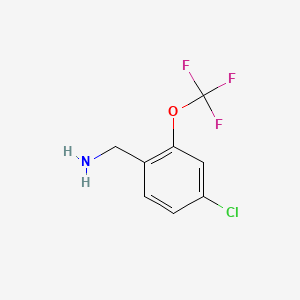

2-氯-4-(3-甲氧基苯氧基)嘧啶

描述

“2-Chloro-4-(3-methoxyphenoxy)pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known for their versatile scaffold and medicinal significance . They have been used in the preparation of antivirals and other biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . Another method involved the synthesis of a compound from 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed using spectroscopic studies and molecular structure investigation . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated using the Koopman’s approximation .Chemical Reactions Analysis

The chemical reactions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed by studying the theoretical DFT spectra . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” include a molecular weight of 220.65 g/mol, XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .科学研究应用

Summary of the Application

The study focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The research involves the use of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .

Methods of Application or Experimental Procedures

The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Results or Outcomes

The research resulted in the synthesis of new pyrimidine derivatives. The reactivity of the C-4 position of the halopyrimidines was generally found to be strongly preferred over C-2 .

2. Synthesis and Application of Trifluoromethylpyridines

Summary of the Application

The study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Methods of Application or Experimental Procedures

The method involves the use of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .

Results or Outcomes

The research showed that more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Synthesis of Novel Bis (2-(pyrimidin-2-yl)ethoxy)alkanes

Summary of the Application

The study focuses on the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

Methods of Application or Experimental Procedures

The method involves the use of 2-Chloropyrimidine in the synthesis process .

Results or Outcomes

The research resulted in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

4. Synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine

Summary of the Application

The study focuses on the synthesis of a novel curcumin analog namely 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine .

Methods of Application or Experimental Procedures

The method involves a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step .

Results or Outcomes

The research resulted in the synthesis of a novel curcumin analog .

5. Synthesis of Novel Bis (2-(pyrimidin-2-yl)ethoxy)alkanes

Summary of the Application

The study focuses on the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

Methods of Application or Experimental Procedures

The method involves the use of 2-Chloropyrimidine in the synthesis process .

Results or Outcomes

The research resulted in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

6. Synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine

Summary of the Application

The study focuses on the synthesis of a novel curcumin analog namely 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine .

Methods of Application or Experimental Procedures

The method involves a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step .

Results or Outcomes

The research resulted in the synthesis of a novel curcumin analog .

安全和危害

未来方向

The future directions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” research could involve the design and development of novel active pyrimidine scaffolds with more active and less harmful properties . This could be achieved by studying the recent medicinal applications and structure-activity relationship of pyrimidine associated analogs .

属性

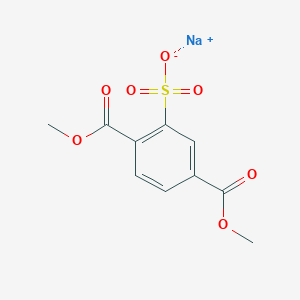

IUPAC Name |

2-chloro-4-(3-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZRVJGVPREYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-methoxyphenoxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)

![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)

![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)